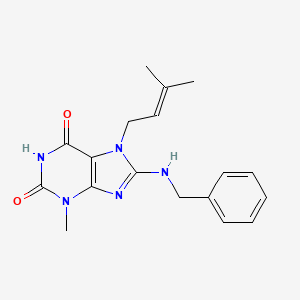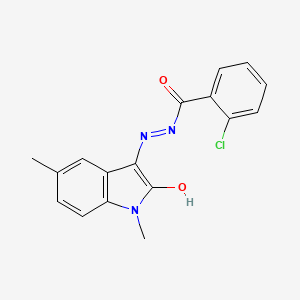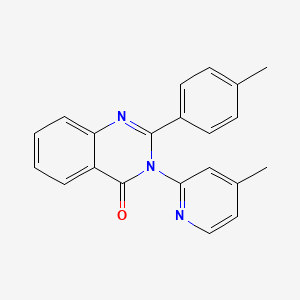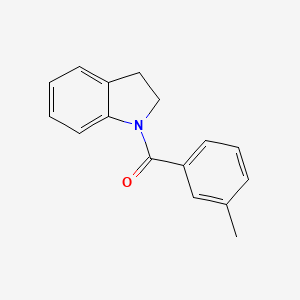![molecular formula C14H25N5O3S B5538192 N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538192.png)
N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex methanesulfonamide derivatives involves multi-step chemical processes, including alkylation, ethoxycarbonylation, hydrolysis, and decarboxylation. A practical and improved synthesis method for related sulfonamide compounds emphasizes the efficiency and scalability of these processes, suitable for producing multikilogram quantities (Yee et al., 2002).
Molecular Structure Analysis
The molecular and supramolecular structures of N-substituted methanesulfonamides showcase variations in N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing their chemical behavior and interactions. Studies reveal differences in hydrogen bonding and molecular conformations across sulfonamide derivatives, emphasizing the intricate molecular architecture of these compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving methanesulfonamide derivatives are diverse, including cycloaddition reactions that yield functionalized pyrrolidines and pyrroles. These reactions highlight the compounds' reactivity and potential for creating structurally varied derivatives with specific chemical properties (Sankar et al., 2013).
Physical Properties Analysis
The physical properties of methanesulfonamide derivatives, such as solubility, melting points, and crystalline structures, are crucial for their application in chemical synthesis and drug development. Structural investigations provide valuable insights into the solid-state characteristics and intermolecular interactions, informing the optimization of synthesis and storage conditions (Dodoff et al., 2004).
Chemical Properties Analysis
The chemical properties of "N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide" and related compounds, including reactivity, stability, and functional group interactions, are central to their utility in chemical synthesis and potential pharmaceutical applications. Studies on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, for example, reveal the chemoselectivity and reactivity of these reagents, highlighting the importance of structure-activity relationships (Kondo et al., 2000).
Applications De Recherche Scientifique
Phase I Clinical Trials of Methanesulfonamide Derivatives
Methanesulfonamide derivatives, such as the one described in a phase I clinical trial by Von Hoff et al. (1978), have shown significant antitumor activity in animal tumor systems. This study highlights the antitumor activity detected in patients with ovarian carcinoma, suggesting potential applications of methanesulfonamide derivatives in cancer treatment and pharmacology. While the study does not directly mention the specific compound, it provides a foundational understanding of the therapeutic potential within this chemical group (Von Hoff et al., 1978).
Environmental and Human Health Studies
Research on environmental contaminants and their bioaccumulation, such as the study by Minh et al. (2006) on persistent organochlorines in Japanese residents, underscores the importance of understanding chemical compounds' environmental impact. While this study focuses on a different class of chemicals, the methodology and concerns could be relevant to assessing the environmental and health impacts of various methanesulfonamide derivatives (Minh et al., 2006).
Toxicology and Safety Assessment
The case report by Yamazaki et al. (2015) on the toxic effects of ethyl methanesulfonate highlights the importance of toxicological studies and safety assessments for chemical compounds. Understanding the toxicity and safe handling of methanesulfonamide derivatives is crucial for their application in scientific research and therapeutic contexts (Yamazaki et al., 2015).
Safety and Hazards
Orientations Futures
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Therefore, the compound “N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide” and similar derivatives could be potential candidates for future research in the field of medicinal chemistry.
Propriétés
IUPAC Name |
N-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-1-yl)butanoyl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O3S/c1-11(2)12-7-18(8-13(12)17-23(3,21)22)14(20)5-4-6-19-10-15-9-16-19/h9-13,17H,4-8H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYNUIPNNHQQNT-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-isopropyl-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(pyridin-2-ylthio)acetamide](/img/structure/B5538126.png)

![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)
![5-[2-(2-benzyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5538157.png)
![4-ethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538169.png)

![8-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5538180.png)

![8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
![2-chloro-6-fluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5538200.png)
![N'-{[(2S,4S)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-N,N-dimethylurea](/img/structure/B5538203.png)
![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)